molecular formula C9H8F2O3 B2409259 Ethyl 2,4-difluoro-6-hydroxybenzoate CAS No. 773135-69-6

Ethyl 2,4-difluoro-6-hydroxybenzoate

Cat. No.: B2409259
CAS No.: 773135-69-6
M. Wt: 202.157
InChI Key: VTVPZRJVEJQVKC-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-6-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a hydroxyl group The ethyl ester group is attached to the carboxyl group of the benzoic acid

Properties

IUPAC Name

ethyl 2,4-difluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVPZRJVEJQVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-6-hydroxybenzoate typically involves the esterification of 2,4-difluoro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-difluoro-6-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2,4-difluoro-6-hydroxybenzaldehyde.

    Reduction: 2,4-difluoro-6-hydroxybenzyl alcohol.

    Substitution: 2,4-dimethoxy-6-hydroxybenzoate (if methoxide is used).

Scientific Research Applications

Ethyl 2,4-difluoro-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms, which can enhance binding affinity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2,4-difluoro-6-hydroxybenzoate depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-difluoro-6-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Ethyl 2,4-dichloro-6-hydroxybenzoate: Similar structure but with chlorine atoms instead of fluorine atoms.

    Ethyl 2,4-difluoro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of an ester group.

Uniqueness

Ethyl 2,4-difluoro-6-hydroxybenzoate is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring. This combination of functional groups can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Q & A

Q. What are the recommended synthesis protocols for Ethyl 2,4-difluoro-6-hydroxybenzoate, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves esterification of 2,4-difluoro-6-hydroxybenzoic acid using ethanol and a catalytic acid (e.g., concentrated sulfuric acid). The reaction is refluxed for 4–6 hours under anhydrous conditions. Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration, washing with water, and recrystallization from ethanol to enhance purity . Optimization includes adjusting the molar ratio of acid to ethanol (1:5–1:10) and monitoring reaction temperature (70–80°C) to minimize side products.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for confirming substitution patterns and esterification. For example, the hydroxyl proton (6-OH) typically appears as a singlet at δ ~10–12 ppm in DMSO-d6, while fluorine atoms show splitting patterns consistent with their positions .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity. A mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid is recommended for resolving polar impurities .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes .
  • First Aid : For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention. For eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

  • Methodological Answer : Contradictions in NMR shifts (e.g., unexpected splitting or missing peaks) often arise from solvent effects or residual impurities. Deuterated DMSO or CDCl3 should be used for consistency. For example, residual methanol from recrystallization can mask hydroxyl signals; drying under vacuum at 40°C for 12 hours eliminates this interference . Cross-validation with high-resolution mass spectrometry (HR-MS) or IR (C=O stretch at ~1700 cm⁻¹) is advised .

Q. How can reaction conditions be optimized to minimize di-ester byproducts during synthesis?

  • Methodological Answer : Di-ester formation occurs due to excess ethanol or prolonged reaction times. To mitigate:
  • Use stoichiometric ethanol (1:3 molar ratio relative to the acid).
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Terminate reflux when the starting material spot (Rf ~0.2) disappears .
  • Add molecular sieves (3Å) to absorb water and shift equilibrium toward esterification .

Q. What experimental strategies address solubility challenges in polar solvents?

  • Methodological Answer : this compound exhibits limited solubility in water but dissolves in DMSO or methanol. For kinetic studies:
  • Prepare stock solutions in DMSO (10 mM) and dilute with buffer (pH 7.4) to avoid precipitation.
  • Use sonication (30 min at 40°C) to enhance dissolution in aqueous-organic mixtures .

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